molecular formula C15H16N2O3S B2923914 N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899956-32-2

N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2923914
CAS No.: 899956-32-2
M. Wt: 304.36
InChI Key: GVOVLYOCPKQRIY-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features both an ethoxyphenyl group and a thiophen-2-ylmethyl group attached to an oxalamide backbone

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 4-ethoxyaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: 4-ethoxyaniline is reacted with oxalyl chloride to form the corresponding 4-ethoxyphenyl isocyanate.

    Step 2: The 4-ethoxyphenyl isocyanate is then reacted with thiophen-2-ylmethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N1-(4-ethoxyphenyl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

    N1-(4-ethoxyphenyl)-N2-(thiophen-3-ylmethyl)oxalamide: Similar structure but with the thiophene ring attached at the 3-position instead of the 2-position.

Uniqueness

N1-(4-ethoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-12-7-5-11(6-8-12)17-15(19)14(18)16-10-13-4-3-9-21-13/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOVLYOCPKQRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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